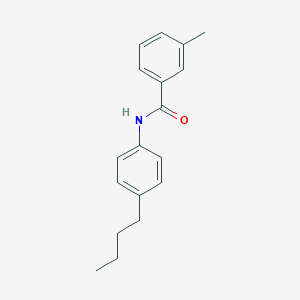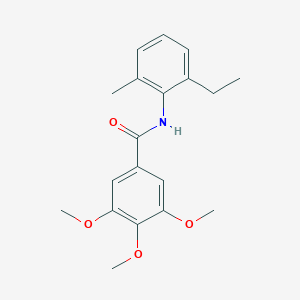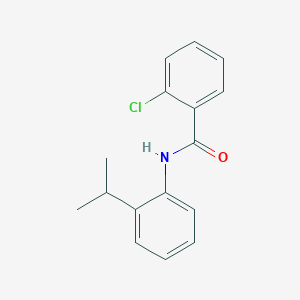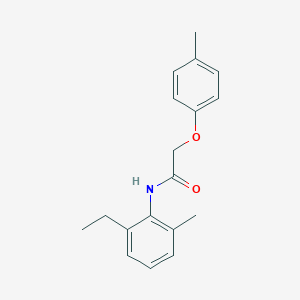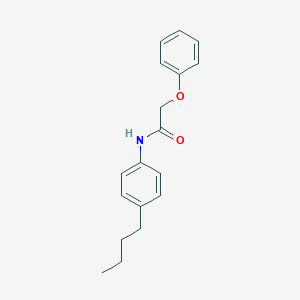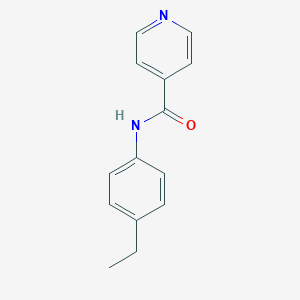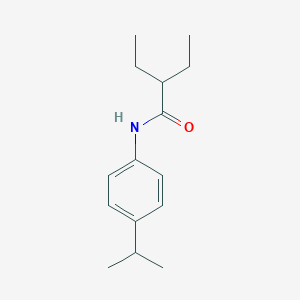
2-ethyl-N-(4-isopropylphenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethyl-N-(4-isopropylphenyl)butanamide, also known as IBUPROFEN, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, antipyretic, and anti-inflammatory properties. It is a member of the propionic acid class of NSAIDs and is used to treat various conditions such as fever, headache, menstrual cramps, arthritis, and other inflammatory conditions.
作用机制
2-ethyl-N-(4-isopropylphenyl)butanamide works by inhibiting the activity of the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and fever associated with inflammation. By inhibiting the activity of COX, 2-ethyl-N-(4-isopropylphenyl)butanamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and physiological effects:
2-ethyl-N-(4-isopropylphenyl)butanamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha, and to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the inflammatory response. 2-ethyl-N-(4-isopropylphenyl)butanamide has also been found to have antioxidant properties and to reduce oxidative stress.
实验室实验的优点和局限性
2-ethyl-N-(4-isopropylphenyl)butanamide has a number of advantages for use in laboratory experiments. It is readily available, inexpensive, and has a well-established safety profile. However, it also has some limitations, such as its relatively low potency and its non-specific effects on other enzymes besides COX.
未来方向
There are a number of future directions for research on 2-ethyl-N-(4-isopropylphenyl)butanamide. One area of interest is the development of more potent and selective COX inhibitors. Another area of interest is the study of 2-ethyl-N-(4-isopropylphenyl)butanamide's effects on other signaling pathways involved in inflammation and pain. Additionally, there is interest in exploring the potential use of 2-ethyl-N-(4-isopropylphenyl)butanamide in the treatment of other diseases such as cancer and neurodegenerative diseases.
合成方法
2-ethyl-N-(4-isopropylphenyl)butanamide can be synthesized by the reaction of 4-isobutylphenol with propionic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then converted to the corresponding amide by reaction with ethylamine.
科学研究应用
2-ethyl-N-(4-isopropylphenyl)butanamide has been extensively studied for its pharmacological properties and has been found to have a wide range of applications in scientific research. It has been used in the study of pain and inflammation, as well as in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
属性
分子式 |
C15H23NO |
|---|---|
分子量 |
233.35 g/mol |
IUPAC 名称 |
2-ethyl-N-(4-propan-2-ylphenyl)butanamide |
InChI |
InChI=1S/C15H23NO/c1-5-12(6-2)15(17)16-14-9-7-13(8-10-14)11(3)4/h7-12H,5-6H2,1-4H3,(H,16,17) |
InChI 键 |
ISDOADKOWWBZSF-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)C(C)C |
规范 SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



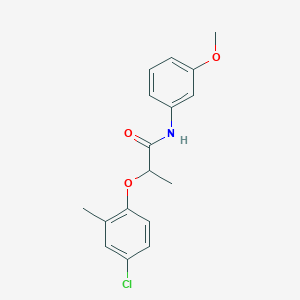

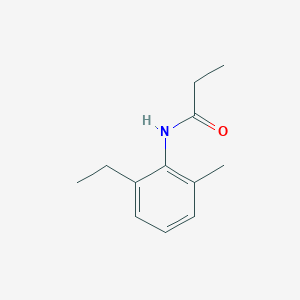
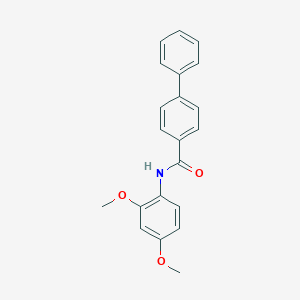
![N-[2-(propan-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B291784.png)
